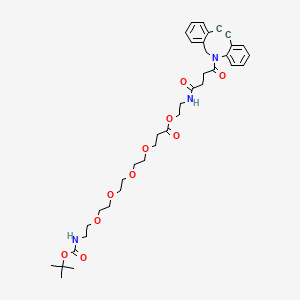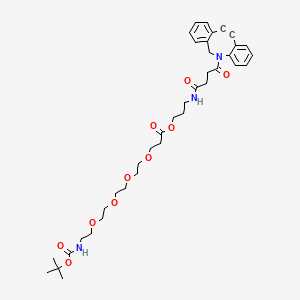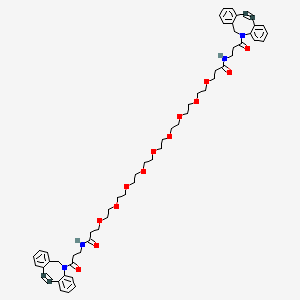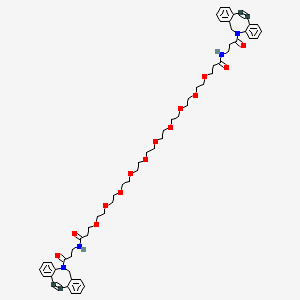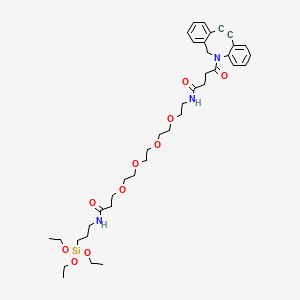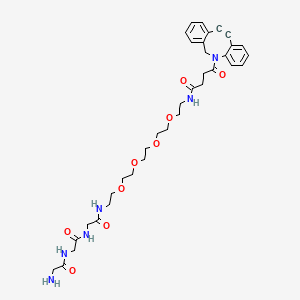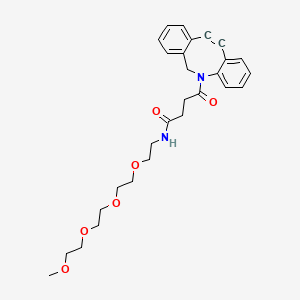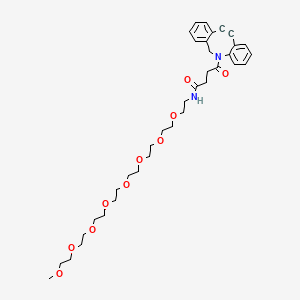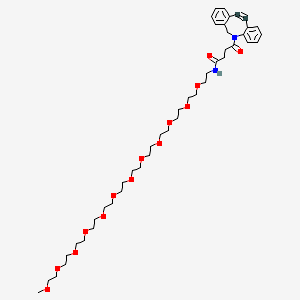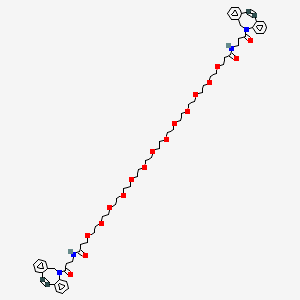
Dbco-peg13-dbco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dbco-peg13-dbco: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a long-chain click chemistry reagent that reacts with azide-bearing compounds or biomolecules without the need for a copper catalyst. The compound is known for its hydrophilic PEG spacer arm, which increases water solubility and membrane permeability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg13-dbco involves the reaction of dibenzocyclooctyne (DBCO) with polyethylene glycol (PEG). The process typically includes the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling Reaction: The activated PEG is then coupled with DBCO under mild conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS ester.
Large-Scale Coupling: The activated PEG is coupled with DBCO in large reactors under controlled conditions to ensure high yield and purity
化学反応の分析
Types of Reactions: Dbco-peg13-dbco primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions:
Reagents: Azide-bearing compounds or biomolecules.
Conditions: The reaction can be performed in organic solvents or aqueous buffers, depending on the solubility and properties of the substrate molecules.
Major Products: The major products formed from these reactions are bioconjugates where the azide-bearing molecules are linked to the PEG chain via the DBCO group .
科学的研究の応用
Dbco-peg13-dbco has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules for imaging and detection.
Medicine: Utilized in drug delivery systems, such as micelles, liposomes, and nanoparticles, to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifiers for biomedical applications
作用機序
Dbco-peg13-dbco exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group in the compound reacts with azide-bearing molecules, forming a stable triazole linkage. This reaction is copper-free, making it suitable for biological applications where copper can be toxic. The PEG chain enhances the solubility and biocompatibility of the conjugates, allowing for efficient delivery and targeting of therapeutic agents .
類似化合物との比較
Dbco-peg4-dbco: A shorter PEG linker with similar click chemistry properties.
Dbco-peg8-dbco: An intermediate-length PEG linker used for similar applications.
Dbco-peg24-dbco: A longer PEG linker that provides greater flexibility and solubility.
Uniqueness: Dbco-peg13-dbco stands out due to its optimal chain length, which balances solubility, flexibility, and biocompatibility. This makes it particularly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N4O17/c71-63(67-25-21-65(73)69-53-59-13-3-1-9-55(59)17-19-57-11-5-7-15-61(57)69)23-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-24-64(72)68-26-22-66(74)70-54-60-14-4-2-10-56(60)18-20-58-12-6-8-16-62(58)70/h1-16H,21-54H2,(H,67,71)(H,68,72) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEABNNXKIUFSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H86N4O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
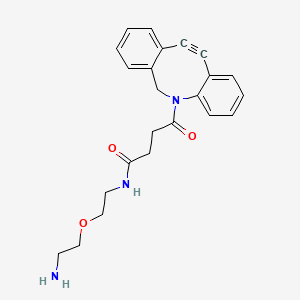
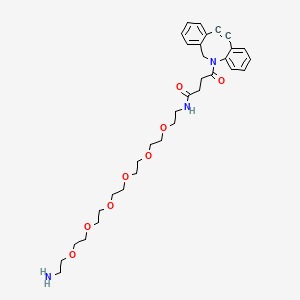
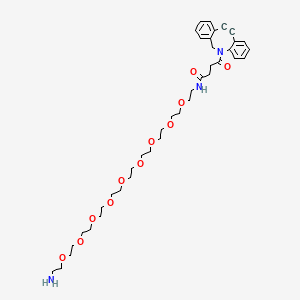
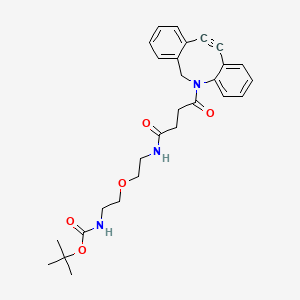
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
